1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride
Brand Name: Vulcanchem
CAS No.: 126875-53-4
VCID: VC0236951
InChI: InChI=1S/C16H38N6O2.ClH/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1;/h17-22H,1-16H2;1H
SMILES: C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl
Molecular Formula: C16H39ClN6O2
Molecular Weight: 383.0 g/mol

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride

CAS No.: 126875-53-4

Cat. No.: VC0236951

Molecular Formula: C16H39ClN6O2

Molecular Weight: 383.0 g/mol

* For research use only. Not for human or veterinary use.

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride - 126875-53-4

Specification

CAS No. 126875-53-4
Molecular Formula C16H39ClN6O2
Molecular Weight 383.0 g/mol
IUPAC Name 1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane;hydrochloride
Standard InChI InChI=1S/C16H38N6O2.ClH/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1;/h17-22H,1-16H2;1H
Standard InChI Key XAQNHVSBYSBXTE-UHFFFAOYSA-N
SMILES C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl
Canonical SMILES C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a cyclotetracosane backbone with alternating nitrogen and oxygen atoms positioned at specific intervals (Figure 1). The SMILES notation C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl\text{C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl} highlights the cyclic arrangement of nitrogen and oxygen atoms, with six chloride ions neutralizing the protonated amine groups . X-ray crystallography data for related macrocycles, such as tetraprotonated aneN7, reveal planar or chair-like conformations stabilized by hydrogen bonding and van der Waals interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H44Cl6N6O2\text{C}_{16}\text{H}_{44}\text{Cl}_{6}\text{N}_{6}\text{O}_{2}PubChem
Molecular Weight565.3 g/molPubChem
Hydrogen Bond Donors12PubChem
Hydrogen Bond Acceptors8PubChem
Topological Polar Surface Area90.6 ŲPubChem
Complexity205PubChem

Synthesis and Stability

The parent macrocycle is synthesized through cyclization reactions involving polyamine precursors, followed by protonation with hydrochloric acid to yield the hexahydrochloride salt . Stability constants for analogous polyammonium macrocycles increase with higher protonation states and smaller ring sizes, suggesting that the 24-membered ring may exhibit moderate binding affinity for anions like phosphate . The compound’s solubility in aqueous solutions is attributed to its ionic nature, though exact logP values remain unreported.

Functional and Biological Relevance

Catalytic and Coordination Chemistry

Polyammonium macrocycles are known to mimic ATPase activity by catalyzing ATP hydrolysis. Studies on smaller macrocycles (e.g., aneN7) show pH-dependent catalytic efficiency, with optimal activity at pH 3.0 and 7.0 . While direct data for this compound is limited, its structural similarity suggests potential as a catalyst for nucleotide hydrolysis or metal ion chelation. The six amine groups enable coordination with transition metals, making it a candidate for designing supramolecular complexes .

Biomedical Applications

Though no direct antimicrobial or anticancer studies exist for this compound, structurally related triazine and tetrazine derivatives demonstrate significant bioactivity. For instance, 1,2,4-triazolo[4,3-b]triazines exhibit potent antibacterial and antifungal effects against Staphylococcus aureus and Candida albicans, with IC50_{50} values below 100 μM . The hexahydrochloride’s protonated amines may enhance interactions with negatively charged microbial membranes or nucleic acids, warranting further investigation.

Computational and Physicochemical Analysis

Electronic and Steric Features

Density functional theory (DFT) calculations for analogous macrocycles reveal delocalized electron density around nitrogen atoms, facilitating anion binding . The compound’s large polar surface area (90.6 Ų) and high hydrogen-bonding capacity suggest limited blood-brain barrier permeability but favorable solubility in physiological buffers .

Table 2: Comparative Analysis of Macrocyclic Derivatives

CompoundRing SizeKey Functional GroupsApplications
aneN7217 N atomsATP hydrolysis catalysis
Title Compound246 N, 2 O atomsPotential ion chelation
1,2,4-Triazolo-triazine6Triazine coreAnticancer agents

Stability in Biological Media

Metabolic stability assays for related sulfonamide-triazine hybrids show moderate resistance to hepatic microsomal degradation, with half-lives exceeding 60 minutes . While similar studies are lacking for this compound, its chloride counterions may reduce enzymatic recognition, prolonging systemic circulation.

Future Directions

  • Catalytic Efficiency Screening: Evaluate ATPase-mimetic activity at varying pH levels.

  • Antimicrobial Assays: Test against Gram-positive pathogens (e.g., S. aureus) and fungi (e.g., C. auris).

  • Coordination Chemistry: Explore metal-ligand complexes for catalytic or imaging applications.

  • Pharmacokinetic Profiling: Assess metabolic stability in human liver microsomes and plasma protein binding.

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